Hydroxy Vildagliptin is classified under blood glucose-lowering drugs, specifically as a combination of oral blood glucose-lowering agents. It is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus . The compound's mechanism involves the inhibition of dipeptidyl peptidase-4, which leads to increased insulin secretion and decreased glucagon levels.
The synthesis of Hydroxy Vildagliptin typically involves introducing a hydroxyl group into the Vildagliptin molecule. Various methods have been proposed, including:
These methods aim for high yield and purity while considering environmental impact.
The molecular structure of Hydroxy Vildagliptin includes a hydroxyl group attached to the original Vildagliptin framework. The structural representation can be described using various notations:
The presence of the hydroxyl group modifies its physical and chemical properties compared to its parent compound.
Hydroxy Vildagliptin can undergo several chemical reactions due to its functional groups:
These reactions allow for further modifications and potential enhancement of biological activity.
The primary mechanism of action for Hydroxy Vildagliptin involves the inhibition of dipeptidyl peptidase-4 enzyme activity. This inhibition prevents the degradation of incretin hormones, leading to:
Studies suggest that Hydroxy Vildagliptin may exhibit enhanced anti-diabetic properties compared to its parent compound due to structural modifications that improve binding affinity towards the dipeptidyl peptidase-4 enzyme.
Hydroxy Vildagliptin exhibits several notable physical and chemical properties:
The compound is characterized as a white to off-white powder that is non-hygroscopic .
Hydroxy Vildagliptin has several applications in scientific research and clinical settings:
Enantiopure synthesis of hydroxy vildagliptin hinges on asymmetric catalysis to preserve the (S)-configuration at the pyrrolidine-2-carbonitrile moiety—a prerequisite for DPP-4 inhibition. Key approaches include:
Derivatization targets the nitrile (–CN), secondary amine (–NH–), and hydroxyl (–OH) groups to amplify DPP-4 affinity and pharmacokinetics:
Table 1: Bioactivity of Hydroxy Vildagliptin Derivatives
Derivative | Modification Site | DPP-4 IC₅₀ (nM) | Half-life (pH 7.4) |
---|---|---|---|
Parent hydroxy vildagliptin | – | 3.5 | 2.1 h |
O-TMS | Hydroxyl | 4.2 | >24 h |
Tetrazole analog | Nitrile | 2.8 | 5.3 h |
Amide analog | Nitrile | 5.1 | 8.7 h |
Phosphonoester prodrug | Hydroxyl | 6.9* | 0.4 h (regenerates parent) |
**Measured after hydrolysis to active form.
The adamantyl-glycine-pyrrolidine core dictates binding to DPP-4’s S1–S2 subsites. Stereochemical refinements include:
Table 2: Impact of Hydroxyl Group Stereochemistry on Physicochemical Properties
Isomer | Hydroxyl Orientation | Solubility (mg/mL) | log D (pH 7.4) | DPP-4 IC₅₀ (nM) |
---|---|---|---|---|
Parent | – | 9.0 | 1.5 | 3.5 |
α-Hydroxy | Axial | 6.2 | 1.8 | 12.4 |
β-Hydroxy | Equatorial | 18.0 | 1.2 | 2.9 |
Hydroxyl group derivatization mitigates hydrolysis and oxidative degradation:
Table 3: Degradation Kinetics of Hydroxy Vildagliptin Under Stress Conditions
Stress Condition | Parent Vildagliptin Degradation | Hydroxy Vildagliptin Degradation | Major Degradant |
---|---|---|---|
0.1 M HCl, 60°C, 1 h | 28% | 10% | Amide (LAY151) |
0.01 M NaOH, RT, 5 min | 95% | 35% | Carboxylic acid |
0.1% H₂O₂, RT, 2 h | 22% | <5% | N-oxide |
Solid-state (40°C/75% RH, 30 d) | 15% | 3% | Diketopiperazine |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: